3-(Difluoromethyl)-2-methylaniline

Overview

Description

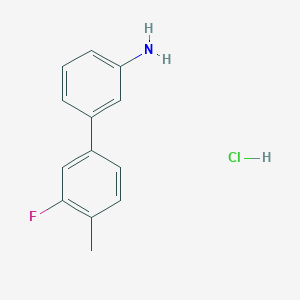

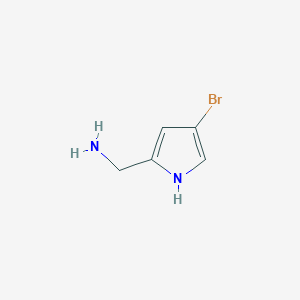

3-(Difluoromethyl)-2-methylaniline is a chemical compound with the molecular formula C7H7F2N . It is a clear, colorless to pale yellow liquid .

Synthesis Analysis

The synthesis of this compound involves unique routes such as the van Leusen pyrrole synthesis and the halogen dance reaction . The synthesis of this compound and its biological activity against selected Ascomycete pathogens have been reported .Molecular Structure Analysis

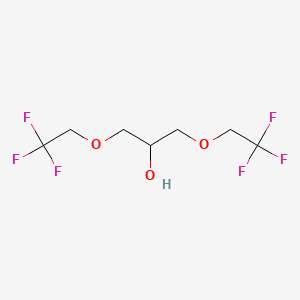

The molecular structure of this compound includes a difluoromethyl group (CF2H) attached to an aniline ring . The difluoromethyl group has garnered particular attention in medicinal chemistry due to the fact that the CF2H moiety is isosteric and isopolar to the –OH and –SH groups, acting as a lipophilic hydrogen bond donor .Chemical Reactions Analysis

Difluoromethylation reactions have played relevant roles as the CF2X group substitutions exert positive impacts on the physical properties of organic compounds . Visible-light-photocatalyzed difluoromethylation reactions are shown to be accomplished on (hetero)aromatic and carbon–carbon unsaturated aliphatic substrates under mild and environmentally benign conditions .Physical and Chemical Properties Analysis

The physical properties of this compound include its appearance as a clear, colorless to pale yellow liquid . Its chemical properties are not explicitly mentioned in the search results.Scientific Research Applications

Electrochemical Behavior and Copolymerization

Studies have explored the electrochemical behavior and copolymerization of methylaniline derivatives, highlighting their potential in creating electroactive polymers. A comparative study on the electrochemical copolymerization of methylaniline with diamines demonstrated the production of copolymers with distinct electrochemical and structural properties, which could be influenced by the orientation of monomer units along the copolymer chains. These copolymers exhibited good electrochemical activity, suggesting their utility in electrochemical devices and sensors (Bilal, Shah, & Holze, 2012).

Spectroelectrochemical Properties

Further research on the spectroelectrochemical behavior of methylaniline derivatives during copolymerization with diamines provided insights into the optical properties of the resulting polymers. The formation of specific dimers and oligomers with distinct UV-visible spectral characteristics suggested applications in optoelectronic materials (Bilal, Shah, & Holze, 2013).

Design of Pharmaceuticals and Agrochemicals

The CHF2 group, a key component of 3-(difluoromethyl) derivatives, has been widely utilized in the design of pharmaceuticals and agrochemicals due to its ability to act as a hydrogen-bonding donor, bioisostere, and lipophilic regulator. This functionality enhances the binding selectivity and lipophilicity of active compounds, making these derivatives valuable in drug design and agrochemical formulations. Notably, 3-difluoromethylpyrazole scaffolds, present in several biologically active compounds, underscore the significance of the difluoromethyl group in developing potent molecules with annual sales reaching significant figures (Zeng, Xu, & Ma, 2020).

Fluoromethylation Reactions

Research into selective difluoromethylation and monofluoromethylation reactions has been fundamental in introducing fluorine atoms and moieties into organic molecules. These modifications often bring beneficial effects to target molecules, including improved pharmacological properties. The development of selective di- and monofluoromethylation methods using various reagents has facilitated the synthesis of CF2H- and CH2F-containing compounds, expanding the toolkit for medicinal chemistry and drug discovery (Hu, Zhang, & Wang, 2009).

Structural and Spectral Analysis

Vibrational spectroscopy studies, including Fourier transform infrared (FTIR) and FT-Raman spectral analysis, have been conducted on chloro-methylaniline derivatives. These studies provide comprehensive insights into the molecular structure, vibrational modes, and potential interactions within molecules, aiding in the understanding of their chemical behavior and potential applications in materials science (Arjunan & Mohan, 2008).

Future Directions

The field of difluoromethylation, which includes compounds like 3-(Difluoromethyl)-2-methylaniline, has seen recent advances and is of considerable importance in pharmaceutical, agrochemical, and materials science . The introduction of difluoromethyl groups in the last stages of synthetic protocols has played relevant roles as the CF2X group substitutions exert positive impacts on the physical properties of organic compounds .

Mechanism of Action

Target of Action

The targets of a compound are usually proteins such as enzymes or receptors in the body. The specific targets depend on the structure of the compound and its chemical properties. Without specific information on “3-(Difluoromethyl)-2-methylaniline”, it’s hard to identify its exact targets .

Mode of Action

The mode of action refers to how the compound interacts with its target. This could involve binding to a specific site on the target protein, leading to a change in the protein’s activity. The difluoromethyl group is known to enhance the lipophilicity and metabolic stability of a compound, which could influence its interaction with targets .

Biochemical Pathways

Once a compound interacts with its target, it can affect various biochemical pathways in the body. This could lead to changes in cellular processes and physiological responses .

Pharmacokinetics

This refers to how the compound is absorbed, distributed, metabolized, and excreted in the body (ADME). The difluoromethyl group can enhance the metabolic stability of a compound, potentially affecting its pharmacokinetics .

Result of Action

The result of the compound’s action would depend on its specific targets and mode of action. This could range from inhibiting a particular enzyme to activating a cellular pathway .

Action Environment

The action of a compound can be influenced by various environmental factors such as pH, temperature, and the presence of other molecules. These factors can affect the compound’s stability, its interaction with targets, and its overall efficacy .

Biochemical Analysis

Biochemical Properties

3-(Difluoromethyl)-2-methylaniline plays a crucial role in biochemical reactions, particularly due to its ability to interact with a variety of enzymes, proteins, and other biomolecules. The compound’s difluoromethyl group is known to enhance its binding affinity to certain enzymes, thereby influencing their activity. For instance, it has been observed that this compound can interact with cytochrome P450 enzymes, leading to either inhibition or activation of these enzymes depending on the specific isoform involved . Additionally, the compound’s interaction with proteins such as albumin can affect its distribution and bioavailability in biological systems .

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. This compound has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For example, studies have demonstrated that this compound can modulate the MAPK/ERK signaling pathway, leading to altered cell proliferation and differentiation . Furthermore, the compound has been found to affect the expression of genes involved in oxidative stress response, thereby impacting cellular metabolism and homeostasis .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. One of the primary mechanisms involves the binding of the compound to specific biomolecules, such as enzymes and receptors. This binding can result in either inhibition or activation of the target biomolecule. For instance, this compound has been shown to inhibit the activity of certain kinases by binding to their active sites, thereby preventing substrate phosphorylation . Additionally, the compound can induce changes in gene expression by interacting with transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

The temporal effects of this compound in laboratory settings have been extensively studied. Over time, the stability and degradation of the compound can influence its biological activity. In vitro studies have shown that this compound remains stable under physiological conditions for extended periods, allowing for sustained biological effects . In vivo studies have indicated that the compound can undergo metabolic degradation, leading to the formation of inactive metabolites . Long-term exposure to this compound has also been associated with changes in cellular function, including alterations in cell cycle progression and apoptosis .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound has been found to exert beneficial effects, such as enhanced antioxidant activity and improved metabolic function . At high doses, this compound can induce toxic effects, including hepatotoxicity and nephrotoxicity . Threshold effects have also been observed, where the compound exhibits a dose-dependent response, with significant biological effects occurring only above a certain concentration .

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. The compound is primarily metabolized by cytochrome P450 enzymes, leading to the formation of hydroxylated and demethylated metabolites . These metabolites can further undergo conjugation reactions, such as glucuronidation and sulfation, to enhance their excretion from the body . The metabolic pathways of this compound also influence metabolic flux and metabolite levels, impacting overall cellular metabolism .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins. The compound can be actively transported across cell membranes by specific transporters, such as organic anion transporters and ATP-binding cassette transporters . Once inside the cell, this compound can bind to intracellular proteins, affecting its localization and accumulation . The distribution of the compound within tissues is also influenced by its binding affinity to plasma proteins, such as albumin .

Subcellular Localization

The subcellular localization of this compound plays a critical role in its activity and function. The compound has been found to localize to specific cellular compartments, such as the cytoplasm, nucleus, and mitochondria . This localization is often mediated by targeting signals and post-translational modifications that direct the compound to its intended site of action . The subcellular localization of this compound can also influence its interactions with other biomolecules and its overall biological activity .

Properties

IUPAC Name |

3-(difluoromethyl)-2-methylaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9F2N/c1-5-6(8(9)10)3-2-4-7(5)11/h2-4,8H,11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LXXWXYXPWXFTHQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC=C1N)C(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9F2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60708732 | |

| Record name | 3-(Difluoromethyl)-2-methylaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60708732 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

157.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

61708-25-6 | |

| Record name | 3-(Difluoromethyl)-2-methylaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60708732 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-{[(3-fluorobenzyl)oxy]methyl}-1-methyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine hydrochloride](/img/structure/B1442749.png)

![1-Oxa-9-azaspiro[5.5]undecan-4-ol hydrochloride](/img/structure/B1442753.png)